molecular formula C11H10N2S B1336475 4,5-Dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carbonitrile CAS No. 138300-40-0

4,5-Dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carbonitrile

Cat. No.: B1336475
CAS No.: 138300-40-0
M. Wt: 202.28 g/mol
InChI Key: CGKOKTPVYFIDPW-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carbonitrile is a heterocyclic compound that contains both pyrrole and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,5-dimethylpyrrole with thiophene-3-carbonitrile in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole or thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

4,5-Dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carbonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

    Industry: It can be used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism by which 4,5-Dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carbonitrile exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit the DNA-binding activity of certain transcription factors, thereby affecting gene expression and cellular processes . The compound’s ability to modulate these pathways can lead to various biological effects, such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dimethyl-1H-pyrrole-1-yl-thiophene-2-carboxylic acid
  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoyl]amino)acetic acid

Uniqueness

4,5-Dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carbonitrile is unique due to the presence of both pyrrole and thiophene rings, which confer distinct electronic and structural properties. These features make it a versatile compound for various applications, distinguishing it from other similar heterocyclic compounds.

Properties

IUPAC Name

4,5-dimethyl-2-pyrrol-1-ylthiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2S/c1-8-9(2)14-11(10(8)7-12)13-5-3-4-6-13/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKOKTPVYFIDPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)N2C=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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